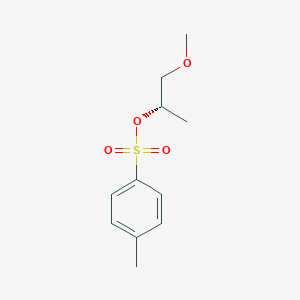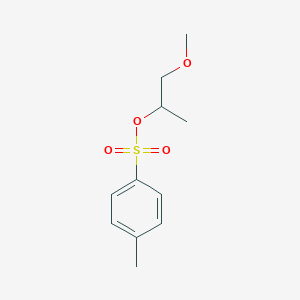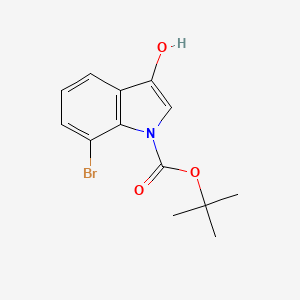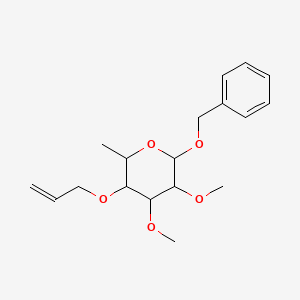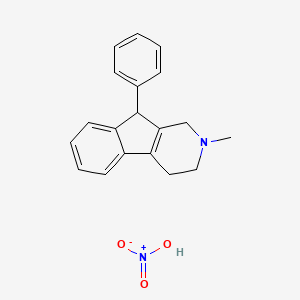
Phenindamine Nitrate
Übersicht
Beschreibung
Phenindamine Nitrate is a potent antihistaminic compound, known chemically as 2-methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine nitrate. It is used to treat symptoms of allergies and the common cold, such as sneezing, runny nose, itching, watery eyes, hives, and rashes . Developed by Hoffman-La Roche in the late 1940s, it has been a valuable addition to the pharmacological arsenal against allergic reactions .
Wirkmechanismus
Target of Action
Phenindamine Nitrate primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses. By acting on this receptor, this compound can effectively alleviate symptoms associated with allergies and the common cold .
Mode of Action
This compound functions as an antihistamine . It competes with histamine for binding to the Histamine H1 receptor sites on effector cells . By doing so, it antagonizes the pharmacological effects of histamine that are mediated through the activation of H1-receptor sites . This action reduces the intensity of allergic reactions and tissue injury responses involving histamine release .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway . Histamine, when bound to its H1 receptor, triggers a cascade of intracellular events leading to allergic symptoms. This compound, by inhibiting the binding of histamine to its receptor, decreases the normal histamine response from cells, consequently decreasing allergic symptoms .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of allergic symptoms . By blocking the effects of histamine, this compound can alleviate symptoms such as sneezing, runny nose, itching, watery eyes, hives, rashes, and other symptoms of allergies and the common cold .
Biochemische Analyse
Biochemical Properties
Phenindamine Nitrate plays a significant role in biochemical reactions by blocking the effects of histamine, a naturally occurring chemical in the body. It competes with histamine for histamine H1-receptor sites on effector cells, thereby antagonizing the pharmacological effects of histamine mediated through activation of these receptor sites . This interaction reduces the intensity of allergic reactions and tissue injury responses involving histamine release . This compound also interacts with muscarinic receptors, contributing to its anticholinergic effects .
Cellular Effects
This compound affects various types of cells and cellular processes by inhibiting the binding of histamine to its receptors. This inhibition decreases the normal histamine response from cells, consequently reducing allergic symptoms . The compound influences cell signaling pathways by blocking histamine-mediated signaling, which can affect gene expression and cellular metabolism . Additionally, this compound’s anticholinergic properties can impact neurotransmitter release and receptor activation in neuronal cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to histamine H1-receptor sites on effector cells, preventing histamine from activating these receptors . This competitive inhibition reduces the pharmacological effects of histamine, such as vasodilation, increased vascular permeability, and smooth muscle contraction . This compound also interacts with muscarinic receptors, inhibiting acetylcholine-mediated responses and contributing to its anticholinergic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its efficacy may decrease over time if exposed to light or moisture . Long-term studies have shown that this compound maintains its antihistaminic and anticholinergic effects in vitro and in vivo, although prolonged exposure may lead to reduced cellular responsiveness due to receptor desensitization .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces allergic symptoms without significant adverse effects . At high doses, this compound can cause toxic effects such as extreme sleepiness, confusion, weakness, ringing in the ears, blurred vision, large pupils, dry mouth, flushing, fever, shaking, insomnia, hallucinations, and possibly seizures . Threshold effects have been observed, with higher doses leading to more pronounced anticholinergic effects .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes oxidative deamination and N-demethylation . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These metabolic pathways can affect the compound’s bioavailability and efficacy, as well as its potential for drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain .
Subcellular Localization
This compound is primarily localized in the cytoplasm and cell membranes, where it exerts its antihistaminic and anticholinergic effects . The compound does not have specific targeting signals or post-translational modifications that direct it to particular compartments or organelles . Its activity is mainly determined by its ability to interact with histamine and muscarinic receptors on the cell surface .
Vorbereitungsmethoden
The synthesis of Phenindamine Nitrate involves several steps, starting with the preparation of the indeno[2,1-c]pyridine core. This core is synthesized through a series of cyclization reactions involving phenyl-substituted cyclopentadiene and pyridine derivatives. The final step involves the nitration of the indeno[2,1-c]pyridine core to form this compound.
Industrial production methods typically involve high-performance liquid chromatography (HPLC) to ensure the purity of the compound. The reaction conditions often include the use of methanol, nitric acid, and silver nitrate as reagents.
Analyse Chemischer Reaktionen
Phenindamine Nitrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents like methanol and ethanol, as well as catalysts such as palladium on carbon. The major products formed from these reactions are typically derivatives of the parent compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Phenindamine Nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of antihistaminic activity and receptor binding.
Biology: Researchers use it to study the effects of antihistamines on cellular processes and allergic reactions.
Medicine: this compound is used in clinical studies to evaluate its efficacy and safety in treating allergic conditions.
Industry: It is employed in the formulation of pharmaceutical products aimed at alleviating allergy symptoms
Vergleich Mit ähnlichen Verbindungen
Phenindamine Nitrate is closely related to other antihistamines such as cyproheptadine and diphenhydramine. it is unique in its chemical structure, which includes an indeno[2,1-c]pyridine core. This structure imparts distinct pharmacological properties, making it particularly effective in treating allergic symptoms .
Similar compounds include:
Cyproheptadine: Another antihistamine with anticholinergic properties.
Diphenhydramine: A widely used antihistamine known for its sedative effects.
Chlorpheniramine: An alkylamine antihistamine used to treat allergic reactions.
This compound stands out due to its unique chemical structure and potent antihistaminic activity, making it a valuable compound in both research and clinical settings.
Eigenschaften
IUPAC Name |
2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine;nitric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N.HNO3/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;2-1(3)4/h2-10,19H,11-13H2,1H3;(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPBUNUBQYZEKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.[N+](=O)(O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90765777 | |
| Record name | Nitric acid--2-methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90765777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114226-44-7 | |
| Record name | Nitric acid--2-methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90765777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


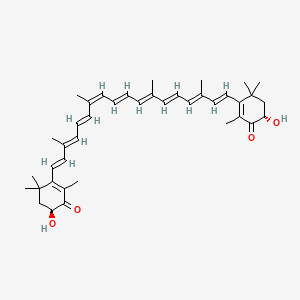
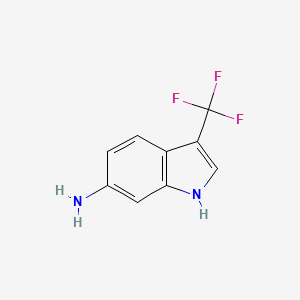
![3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B3319511.png)
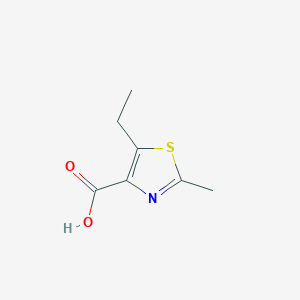
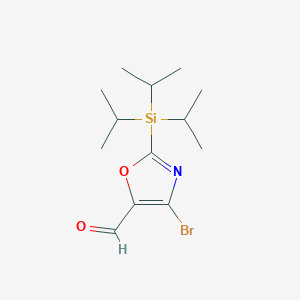
![3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3319520.png)
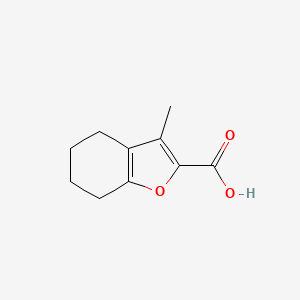
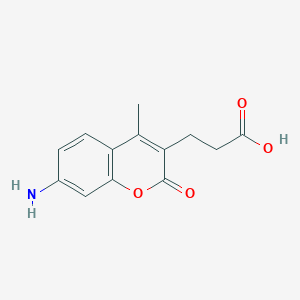
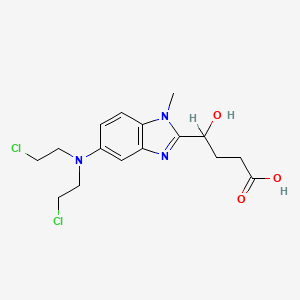
![9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B3319547.png)
